molecular formula C13H14N2O3 B14454201 Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate CAS No. 75985-02-3

Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate

Cat. No.: B14454201
CAS No.: 75985-02-3
M. Wt: 246.26 g/mol
InChI Key: ZEUKPMZHUGWHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is an organic compound that features a benzoate ester linked to an aziridine moiety through a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate typically involves the reaction of 4-vinylbenzoic acid with 2-carbamoylaziridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are controlled to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

75985-02-3

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate

InChI

InChI=1S/C13H14N2O3/c1-8(15-7-11(15)12(14)16)9-3-5-10(6-4-9)13(17)18-2/h3-6,11H,1,7H2,2H3,(H2,14,16)

InChI Key

ZEUKPMZHUGWHJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)N2CC2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.